molecular formula C16H14O2 B8571849 2(3H)-Furanone, 5-[1,1'-biphenyl]-4-yldihydro- CAS No. 40885-19-6

2(3H)-Furanone, 5-[1,1'-biphenyl]-4-yldihydro-

Cat. No. B8571849
M. Wt: 238.28 g/mol
InChI Key: HHTFWDAMSNSUSO-UHFFFAOYSA-N
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Patent
US04247466

Procedure details

The compound 5-(4-biphenylyl)dihydro-2-(3H)-furanone may be prepared by treating 3-(4-biphenylylcarbonyl)-propionic acid in basic medium with sodium borohydride. The addition of acetic acid precipitates a solid which is again treated with sodium borohydride in basic medium, and precipitated with glacial acetic acid giving 4-(4-biphenylyl)-4-hydroxybutyric acid. This product is treated with a mineral acid and then neutralized with sodium acetate giving the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2)C=CC(C2OC(=O)CC2)=CC=1.[C:19]1([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH:24]=[CH:23][C:22]([C:25]([CH2:27][CH2:28][C:29]([OH:31])=[O:30])=[O:26])=[CH:21][CH:20]=1.[BH4-].[Na+]>C(O)(=O)C>[C:19]1([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[CH:20]=[CH:21][C:22]([CH:25]([OH:26])[CH2:27][CH2:28][C:29]([OH:31])=[O:30])=[CH:23][CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C1CCC(O1)=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)CCC(=O)O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitates a solid which
ADDITION
Type
ADDITION
Details
is again treated with sodium borohydride in basic medium
CUSTOM
Type
CUSTOM
Details
precipitated with glacial acetic acid

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(CCC(=O)O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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